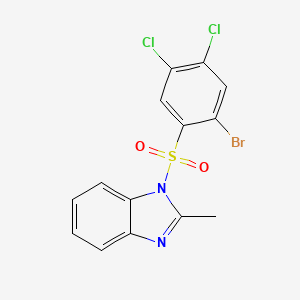

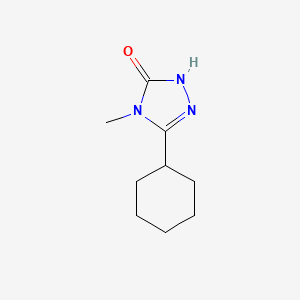

3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H15N3O and its molecular weight is 181.239. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Heterocyclic compounds have crucial applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of triazole derivatives, including 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, has been explored for their potential in creating biologically active molecules and materials with unique properties. For instance, the three-component condensation process has been utilized for creating triazoloquinazolinones, showcasing the compound's role in generating novel heterocyclic frameworks (Shikhaliev et al., 2005).

Catalytic Systems and Green Chemistry

Research has also focused on developing environmentally friendly protocols for synthesizing triazole derivatives. The use of water as a solvent and exploring catalytic systems that minimize the environmental impact highlights the compound's application in green chemistry. An example is the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–water system, which emphasizes high atom economy and low environmental impact (Singh et al., 2013).

Antioxidant Activity and Chemical Properties

The investigation of the antioxidant activities and physicochemical properties of triazole derivatives, including their potential in vitro activities, underscores the compound's relevance in medicinal chemistry. Studies have characterized new triazole compounds for their reducing power, free radical scavenging, and metal chelating activity, comparing them to standard antioxidants (Yüksek et al., 2015).

Novel Synthetic Routes and Molecular Structures

Research has not only focused on the synthesis of triazole derivatives but also on exploring their molecular structures and the development of novel synthetic routes. For instance, the synthesis of triazolyl-2-iminochromenes through a catalytic three-component cascade reaction demonstrates innovative approaches to creating complex polyheterocycles (Qian et al., 2013).

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole ring, such as 3-cyclohexyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, have been reported to possess various biological activities depending on the substituents in the ring system . The primary targets of these compounds are often heme proteins, which cocatalyze cytochrome P-450-dependent reactions .

Mode of Action

It is known that these compounds can form hydrogen bonds with their targets, leading to changes in the targets’ function .

Biochemical Pathways

The reaction involves initial formation of intermediates, which undergo intermolecular cyclization .

Pharmacokinetics

It is known that the ability of these compounds to form hydrogen bonds with different targets can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Compounds containing the 1,2,4-triazole ring have been reported to possess various biological activities, suggesting that they may have a broad range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of oxygen, nitrogen, and sulfur in the structure of the compound increases the likelihood of it being a corrosion inhibitor . Additionally, the compound’s action may be influenced by its solubility in water and its adsorption affinity for organic materials .

Propiedades

IUPAC Name |

3-cyclohexyl-4-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDFLGWLYBPSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B3006688.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)

![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)

![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)

![N-[1-(Cyclopropylmethyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B3006697.png)

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-](/img/structure/B3006698.png)

![N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B3006702.png)

![2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3006708.png)